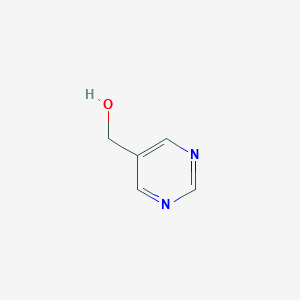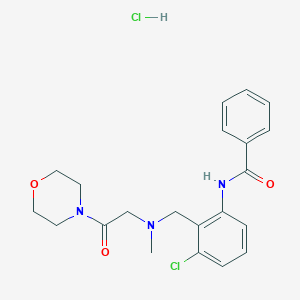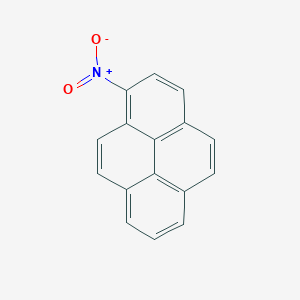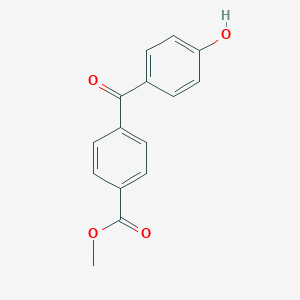
Methyl 4-(4-hydroxybenzoyl)benzoate
Descripción general
Descripción
“Methyl 4-(4-hydroxybenzoyl)benzoate” is a chemical compound with the molecular formula C15H12O4 . It is used as an intermediate in the synthesis of 4-[4-(2-Propyn-1-yloxy)benzoyl]benzoic Acid, which is a benzophenone residue used for Protein Photolabeling .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(4-hydroxybenzoyl)benzoate” consists of a benzene ring attached to a carboxyl group and a hydroxyl group . The InChI string representation of the molecule isInChI=1S/C15H12O4/c1-19-15(18)12-4-2-10(3-5-12)14(17)11-6-8-13(16)9-7-11/h2-9,16H,1H3 . Physical And Chemical Properties Analysis
“Methyl 4-(4-hydroxybenzoyl)benzoate” has a molecular weight of 256.25 g/mol . It has a predicted boiling point of 446.4±30.0 °C and a melting point of 184-185 °C . The compound has a predicted density of 1.256±0.06 g/cm3 . It is slightly soluble in DMSO .Aplicaciones Científicas De Investigación
Cosmetics and Personal Care Products
Methyl 4-(4-hydroxybenzoyl)benzoate: is widely used as an antimicrobial preservative in cosmetics and personal care products. Its efficacy in preventing the growth of bacteria, yeast, and molds extends the shelf life of products such as lotions, creams, and shampoos. The compound’s stability under a wide range of temperatures and pH levels makes it a versatile choice for various formulations .
Pharmaceutical Industry
In the pharmaceutical sector, this compound serves as a preservative in drug formulations, particularly in topical medications. It ensures the longevity and safety of the product by inhibiting microbial contamination that can occur during the manufacturing process or with product use .
Food Preservation
Methyl 4-(4-hydroxybenzoyl)benzoate: is also utilized as a food preservative due to its antimicrobial properties. It is effective in preventing spoilage in a variety of food products, thereby maintaining quality and safety for consumption .
Material Science
The compound’s structural properties are of interest in material science. Researchers study its crystal structure and intermolecular interactions to design new materials with desired properties, such as enhanced durability or specific optical characteristics .
Analytical Chemistry
In analytical chemistry, Methyl 4-(4-hydroxybenzoyl)benzoate can be used as a standard or reference compound in chromatographic analysis. Its well-defined characteristics help in the identification and quantification of substances in complex mixtures .
Environmental Science
Due to its widespread use, the environmental impact of Methyl 4-(4-hydroxybenzoyl)benzoate is an area of active research. Studies focus on its biodegradability, potential bioaccumulation, and effects on aquatic ecosystems to ensure environmental safety .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 4-(4-hydroxybenzoyl)benzoate, also known as Methyl paraben or NIPAGIN , is a compound that is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics . It is an ester of p-hydroxybenzoic acid . The primary targets of this compound are microbial cells, where it inhibits their growth and reproduction, thereby preserving the products in which it is used .
Mode of Action
Methyl 4-(4-hydroxybenzoyl)benzoate exerts its antimicrobial effects by disrupting the microbial cell processes. It is known to have cytotoxic effects on keratinocytes in the presence of sunlight . Upon solar irradiation, it mediates DNA damage and modulates esterase metabolism, resulting in skin damage and favoring cancer progression .
Biochemical Pathways
It is known to have estrogenic functionality and upregulates estrogen-related genes . This suggests that it may interact with hormonal pathways in the body.
Result of Action
The primary result of the action of Methyl 4-(4-hydroxybenzoyl)benzoate is the preservation of products by inhibiting the growth and reproduction of microbes . Its cytotoxic effects on keratinocytes and its potential role in dna damage and cancer progression are areas of concern .
Action Environment
The action of Methyl 4-(4-hydroxybenzoyl)benzoate can be influenced by various environmental factors. For instance, its cytotoxic effects on keratinocytes are observed in the presence of sunlight . Therefore, exposure to sunlight could potentially enhance its harmful effects. Furthermore, its stability and efficacy as a preservative may be affected by factors such as pH, temperature, and the presence of other ingredients in the product formulation.
Propiedades
IUPAC Name |
methyl 4-(4-hydroxybenzoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)12-4-2-10(3-5-12)14(17)11-6-8-13(16)9-7-11/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVLQJHSCJEAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-hydroxybenzoyl)benzoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

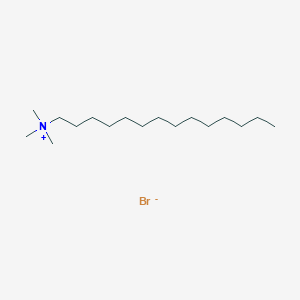
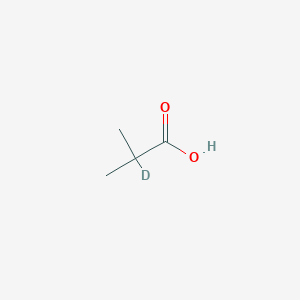
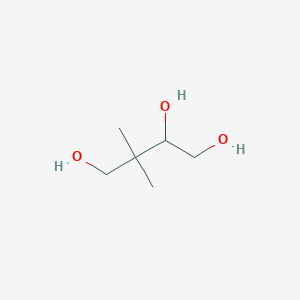
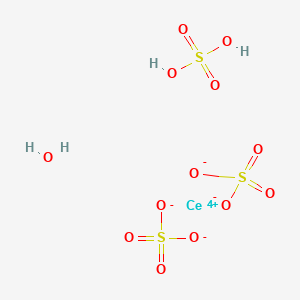

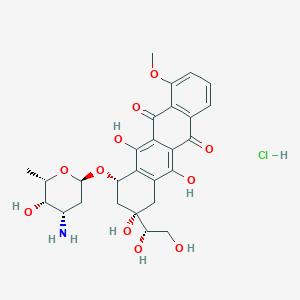

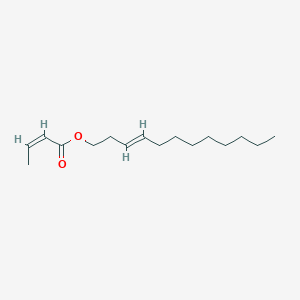
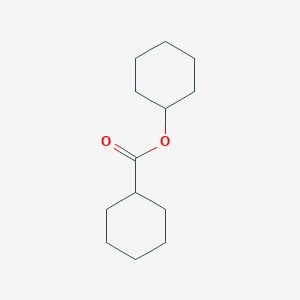
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)
